4-Fluoroftalonitrilo

Descripción general

Descripción

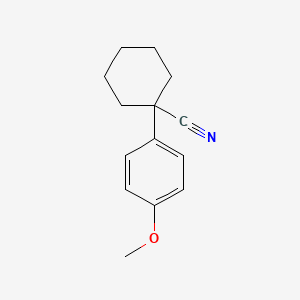

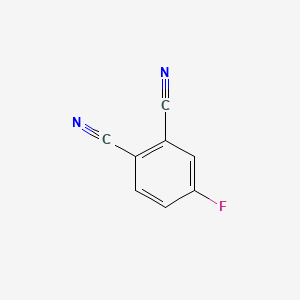

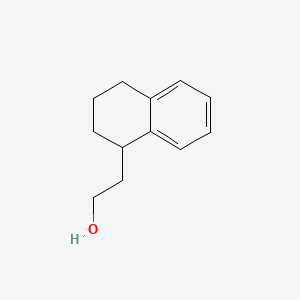

4-Fluorophthalonitrile is a chemical compound that serves as a key intermediate in the synthesis of various functional materials. It is characterized by the presence of a fluorine atom and two nitrile groups attached to a phthalonitrile moiety. This structure allows for the introduction of various substituents, enabling the creation of materials with diverse properties and applications.

Synthesis Analysis

The synthesis of derivatives of 4-Fluorophthalonitrile involves various chemical reactions, as demonstrated in the papers provided. For instance, the synthesis of 4,4'-Fluoresceinoxy bisphthalonitrile (FPN) incorporates a fluorophore into a polymer matrix for the creation of sensor strips . Another study describes the preparation of functionalized polyfluorinated phthalocyanines using a selective displacement reaction to introduce hexylthio groups into the phthalonitrile . Additionally, the synthesis of a pyranine-substituted phthalonitrile derivative is monitored using fluorescence quenching, indicating the versatility of 4-Fluorophthalonitrile in creating novel compounds .

Molecular Structure Analysis

The molecular structure of 4-Fluorophthalonitrile derivatives is crucial for their function. For example, the compound 4-(1-formylnaphthalen-2-yloxy)phthalonitrile has been analyzed using various spectroscopic techniques and X-ray crystallography, revealing a dihedral angle between the naphthalene and phthalonitrile groups . This structural information is essential for understanding the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

4-Fluorophthalonitrile and its derivatives undergo a range of chemical reactions. The studies show that these compounds can participate in nucleophilic aromatic substitution reactions , as well as reactions with metal ions to form complexes . These reactions are fundamental to the development of materials with specific functions, such as sensors for metal ions or fluorophores with enhanced properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluorophthalonitrile derivatives are influenced by their molecular structure. The introduction of aromatic ether phosphine oxide groups into phthalonitrile resins, for example, improves their oxidative stability and thermal properties . The fluorescence properties of these compounds are also noteworthy, as they can be tailored to respond to specific stimuli, such as the presence of metal ions or changes in pH .

Aplicaciones Científicas De Investigación

Bloques de construcción fluorados

El 4-Fluoroftalonitrilo es un bloque de construcción fluorado arílico . Los bloques de construcción fluorados se utilizan en una variedad de reacciones químicas debido a sus propiedades únicas, como la alta electronegatividad y el pequeño tamaño, que pueden influir significativamente en el comportamiento químico de las moléculas en las que se incorporan .

Síntesis de tetrafluoroftalocianito de zinc (II)

El this compound se puede utilizar en la síntesis de 2,29,20,2-tetrafluoroftalocianito de zinc (II) . Este compuesto tiene aplicaciones potenciales en campos como las células solares orgánicas, los sensores de gas y las células solares sensibilizadas con colorante debido a su excelente estabilidad térmica y química, alta afinidad electrónica y fuerte absorción en la región del infrarrojo cercano .

Compuestos heterocíclicos

El this compound se puede utilizar para crear varios heterociclos, incluidas piridinas, pirimidinas y quinolinas. Estos compuestos heterocíclicos son bloques de construcción esenciales para productos farmacéuticos y otros materiales funcionales.

Investigación farmacéutica

La capacidad del this compound para formar compuestos heterocíclicos lo hace valioso en la investigación farmacéutica. Muchos medicamentos contienen compuestos heterocíclicos, y la introducción de flúor a menudo puede mejorar sus propiedades.

Ciencia de materiales

En la ciencia de los materiales, el this compound se puede utilizar en la síntesis de polímeros y otros materiales. El átomo de flúor puede mejorar las propiedades de estos materiales, haciéndolos más resistentes al calor y los productos químicos .

Industria química

En la industria química, el this compound se puede utilizar como materia prima o intermedio en la síntesis de otros productos químicos . Sus propiedades únicas lo convierten en una herramienta valiosa en una variedad de reacciones químicas .

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Fluorophthalonitrile are not detailed in the search results, it is known to be used in the synthesis of 2,29,20,2-tetrafluoropthalocyanito zinc (II) . This suggests potential applications in areas where such compounds are useful.

Relevant Papers One relevant paper found discusses the preparation of tetrafluoro-substituted cobalt phthalocyanine nanorods attached on carbon nanotubes for efficient electrocatalytic CO2 reduction . This research could potentially guide future applications of 4-Fluorophthalonitrile in similar contexts.

Mecanismo De Acción

Target of Action

4-Fluorophthalonitrile is an aryl fluorinated building block . It is primarily used in the synthesis of other compounds, such as 2,29,20,2-tetrafluoropthalocyanito zinc (II) . Therefore, its primary targets would be the reactants in these synthesis reactions.

Result of Action

The result of 4-Fluorophthalonitrile’s action is the formation of new compounds, such as 2,29,20,2-tetrafluoropthalocyanito zinc (II) . The molecular and cellular effects of its action would therefore depend on the properties of these resulting compounds.

Propiedades

IUPAC Name |

4-fluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEKYCCJLSRLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073601 | |

| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65610-14-2 | |

| Record name | 4-Fluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065610142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)

![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)

![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1294529.png)